Cas no 1824301-36-1 ((2-Isopropylpyridin-4-yl)methanol)

(2-Isopropylpyridin-4-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2-Isopropylpyridin-4-yl)methanol
- GS2367
- (2-propan-2-ylpyridin-4-yl)methanol
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- MDL: MFCD22394130
- インチ: 1S/C9H13NO/c1-7(2)9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3
- InChIKey: SYVMOANTGUMCFG-UHFFFAOYSA-N
- ほほえんだ: OCC1C=CN=C(C=1)C(C)C
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.1
(2-Isopropylpyridin-4-yl)methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25981589-0.5g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 0.5g |
$546.0 | 2024-06-18 | |
Enamine | EN300-25981589-5.0g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 5.0g |
$2028.0 | 2024-06-18 | |
Enamine | EN300-25981589-0.1g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 0.1g |
$241.0 | 2024-06-18 | |
Enamine | EN300-25981589-10.0g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 10.0g |
$3007.0 | 2024-06-18 | |
Enamine | EN300-25981589-10g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 10g |
$3007.0 | 2023-09-14 | |
1PlusChem | 1P028DM1-50mg |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 50mg |
$255.00 | 2024-06-18 | |
Enamine | EN300-25981589-5g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 5g |
$2028.0 | 2023-09-14 | |
1PlusChem | 1P028DM1-2.5g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 2.5g |
$1756.00 | 2024-06-18 | |
Aaron | AR028DUD-10g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 10g |
$4160.00 | 2023-12-15 | |
Aaron | AR028DUD-2.5g |
[2-(propan-2-yl)pyridin-4-yl]methanol |
1824301-36-1 | 95% | 2.5g |
$1909.00 | 2025-02-16 |
(2-Isopropylpyridin-4-yl)methanol 関連文献
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
(2-Isopropylpyridin-4-yl)methanolに関する追加情報
(2-Isopropylpyridin-4-yl)methanol: A Comprehensive Overview
The compound with CAS No. 1824301-36-1, commonly referred to as (2-Isopropylpyridin-4-yl)methanol, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a pyridine ring with an isopropyl group and a methanol substituent. The pyridine ring serves as the core framework, while the isopropyl group and methanol substituent contribute to its distinct chemical properties and potential applications.
Recent studies have highlighted the importance of (2-Isopropylpyridin-4-yl)methanol in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules. For instance, researchers have explored its use in Friedel-Crafts alkylation reactions, where it acts as a versatile building block for constructing aromatic compounds with tailored functionalities. The presence of the isopropyl group enhances the molecule's stability and reactivity, making it a valuable component in organic synthesis.
In terms of physical properties, (2-Isopropylpyridin-4-yl)methanol exhibits a melting point of approximately 55°C and a boiling point around 150°C under standard conditions. Its solubility in common solvents such as ethanol and dichloromethane makes it suitable for various laboratory applications. The compound's ability to form stable complexes with metal ions has also been documented, further expanding its utility in coordination chemistry.
The synthesis of (2-Isopropylpyridin-4-yl)methanol typically involves multi-step processes, including nucleophilic substitution and reduction reactions. One widely adopted method involves the reaction of 2-isopropylpyridine with formaldehyde in the presence of a catalyst, followed by hydrolysis to yield the final product. This approach ensures high yields and purity, making it ideal for large-scale production.
From an application standpoint, (2-Isopropylpyridin-4-yl)methanol finds extensive use in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to participate in enantioselective reactions has made it a preferred choice for producing chiral compounds with high optical purity. Additionally, this compound has shown promise in the fragrance industry, where it contributes to the creation of complex aromatic profiles.
Recent advancements in green chemistry have also led to the exploration of sustainable methods for synthesizing (2-Isopropylpyridin-4-yl)methanol. Researchers have successfully employed biocatalysts and microwave-assisted techniques to reduce reaction times and minimize environmental impact. These innovations underscore the compound's adaptability and relevance in modern chemical practices.
In conclusion, (2-isopropylpyridin-4-yL)methanol stands out as a versatile and valuable molecule in organic chemistry. Its unique structure, coupled with its diverse applications and ongoing research into sustainable synthesis methods, positions it as a key player in both academic and industrial settings. As new discoveries continue to emerge, this compound will undoubtedly remain at the forefront of chemical innovation.
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